MART-1 (26-35) (human) (TFA)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MART-1 (26-35) (human) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of MART-1 (26-35) (human) (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC .
Types of Reactions:
Oxidation: MART-1 (26-35) (human) (TFA) can undergo oxidation reactions, particularly at the methionine residues if present.
Reduction: Reduction reactions can be used to reduce disulfide bonds if the peptide contains cysteine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with altered properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like DIC and HOBt.
Major Products:
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide variants.
Substitution: Peptide analogs with substituted amino acids.
Scientific Research Applications
MART-1 (26-35) (human) (TFA) has several scientific research applications:
Cancer Immunotherapy: Used as an epitope in cancer vaccines to stimulate T cell responses against melanoma.
Biological Studies: Employed in studies to understand T cell recognition and immune responses.
Drug Development: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
MART-1 (26-35) (human) (TFA) exerts its effects by being presented on the surface of melanoma cells in the context of major histocompatibility complex (MHC) molecules. This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target melanoma cells. The peptide interacts with T cell receptors (TCRs) on CTLs, leading to the activation and killing of melanoma cells . Key molecular targets include MHC class I molecules and TCRs .
Comparison with Similar Compounds
MART-1 (27-35) (human) (TFA): Another peptide derived from the MART-1 protein, differing by one amino acid residue.
gp100 (209-217) (human) (TFA): A peptide derived from the gp100 protein, also used in melanoma immunotherapy.
Uniqueness: MART-1 (26-35) (human) (TFA) is unique due to its specific amino acid sequence, which is highly recognized by T cells in melanoma patients. This specificity makes it a valuable tool in cancer immunotherapy .
Properties
Molecular Formula |
C44H75F3N10O16 |
---|---|
Molecular Weight |
1057.1 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C42H74N10O14.C2HF3O2/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66;3-2(4,5)1(6)7/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66);(H,6,7)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-;/m0./s1 |
InChI Key |
NMTQXGZUKARSOC-WZQLDBRBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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